REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][C:3]=1[F:9].[F:10][C:11]1[CH:12]=[C:13](B(O)O)[CH:14]=[CH:15][CH:16]=1.C(=O)(O)[O-].[Na+].C(O)CC>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:15]2[CH:14]=[CH:13][CH:12]=[C:11]([F:10])[CH:16]=2)=[CH:4][C:3]=1[F:9] |f:2.3,^1:31,50|
|
Name
|
|
Quantity
|
600.55 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)I)F
|
Name
|
|
Quantity
|
282.6 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)B(O)O
|
Name
|
|
Quantity
|
503.91 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
4.8 L
|
Type
|
reactant
|
Smiles
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C(CC)O
|
Name
|
|
Quantity
|
4.1947 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
trihalide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
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Setpoint
|
83 (± 5) °C
|
Type
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CUSTOM
|
Details
|
The mixture was stirred at a speed adequate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to produce an evenly-dispersed suspension
|
Type
|
CUSTOM
|
Details
|
The reaction solution was evacuated
|
Type
|
CUSTOM
|
Details
|
degassed
|
Type
|
TEMPERATURE
|
Details
|
the temperature was maintained for 14-20 hours
|
Duration
|
17 (± 3) h
|
Type
|
CUSTOM
|
Details
|
Reaction completion
|
Type
|
CUSTOM
|
Details
|
Upon complete reaction
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 25±5° C
|
Type
|
CUSTOM
|
Details
|
The mixture was then quenched with 1 M NaOH (aq) (6 L, 10 vol)
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
ADDITION
|
Details
|
to mix phases thoroughly
|
Type
|
ADDITION
|
Details
|
n-Heptane was added (6 L, 10 vol)
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
ADDITION
|
Details
|
to mix phases thoroughly
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
WASH
|
Details
|
The organic phase (top) was washed with 1 M NaOH (aq) (6 L, 10 vol) and 2% (w/w) NaCl (aq) (6 L, 0 vol) successively
|
Type
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CONCENTRATION
|
Details
|
The organic phase was concentrated in the reaction vessel
|
Type
|
CUSTOM
|
Details
|
did not exceed 45° C. for the pot temperature
|
Type
|
DISTILLATION
|
Details
|
the typical vacuum for the distillation
|
Type
|
ADDITION
|
Details
|
n-Heptane (3 L, 5 vol) was added to the mixture
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
to cool to 25±5° C
|
Type
|
FILTRATION
|
Details
|
The solution was filtered through a column
|
Type
|
WASH
|
Details
|
The reaction flask was rinsed with n-heptane (0.6 L, 1 vol)
|
Type
|
FILTRATION
|
Details
|
the solution was filtered through the silica gel column
|
Type
|
DISTILLATION
|
Details
|
The solution was distilled to a total of approximately 2 (˜1.2 L) volumes relative to the trihalide amount
|
Type
|
CUSTOM
|
Details
|
did not exceed 45° C
|
Type
|
DISTILLATION
|
Details
|
The typical vacuum for the distillation
|
Type
|
CUSTOM
|
Details
|
For preparation of a reference marker (high purity E-3a)
|
Type
|
FILTRATION
|
Details
|
the crude solution after workup and filtration
|
Type
|
CUSTOM
|
Details
|
was purified
|
Type
|
DISTILLATION
|
Details
|
vacuum distillation
|
Type
|
CUSTOM
|
Details
|
This reaction
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)C1=CC(=CC=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 kg | |
YIELD: CALCULATEDPERCENTYIELD | 3723.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |